molecular formula C12H13N3O2 B1384651 (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione CAS No. 58042-96-9

(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione

Cat. No.: B1384651
CAS No.: 58042-96-9
M. Wt: 231.25 g/mol
InChI Key: HUYKEYWPDBRCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione is a chemical compound with a complex structure that belongs to the class of dihydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea and benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces dihydro derivatives.

Scientific Research Applications

(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: This compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-6-imino-5-phenyldihydropyrimidine-2,4-(1H,3H)-dione
  • 5-Ethyl-6-methyl-5-phenyldihydropyrimidine-2,4-(1H,3H)-dione

Uniqueness

Compared to similar compounds, (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione is unique due to its specific diimino functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

58042-96-9

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

5-ethyl-6-imino-5-phenyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H13N3O2/c1-2-12(8-6-4-3-5-7-8)9(13)14-11(17)15-10(12)16/h3-7H,2H2,1H3,(H3,13,14,15,16,17)

InChI Key

HUYKEYWPDBRCSH-UHFFFAOYSA-N

SMILES

CCC1(C(=N)NC(=O)NC1=O)C2=CC=CC=C2

Canonical SMILES

CCC1(C(=N)NC(=O)NC1=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.